2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C12H9N3O2S |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N3O2S/c13-7-9-3-1-2-4-10(9)17-8-11(16)15-12-14-5-6-18-12/h1-6H,8H2,(H,14,15,16) |
InChI Key |
MLCVVTSJPLZUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide typically involves the reaction of 2-cyanophenol with thiazol-2-ylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, where nucleophiles like amines or thiols can replace the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related acetamide derivatives:
Table 1: Key Structural Features and Properties
*Calculated molecular weight based on formula C₁₂H₁₀N₃O₂S.
Key Comparison Points
In contrast, analogs with coumarin (e.g., compound 5) or pyrazoloquinoxaline (e.g., MAO-A inhibitor) rely on extended aromatic systems for π-π stacking or fluorescence-based interactions . Piperazine-linked derivatives (e.g., compound 13) exhibit flexibility and basicity, favoring interactions with charged residues in metalloproteinases .
Thiazole Modifications :
- Replacement of the thiazole’s 2-position with benzothiazole (compound 49) or coumarin-thiazole hybrids (compound 5) alters steric bulk and electronic profiles, impacting target selectivity. For example, benzothiazole sulfonyl groups in compound 49 enhance antifungal activity .
Enzyme Inhibition Selectivity: The target compound’s structure lacks the dihydroisoquinoline moiety found in dual MAO-B/BChE inhibitors, suggesting divergent target preferences . Coumarin-thiazole hybrids (e.g., compound 5) show α-glucosidase inhibition (relevant for diabetes), whereas cyanophenoxy-thiazole derivatives may prioritize other targets like kinases or proteases .
Physicochemical and Pharmacokinetic Insights
- Melting Points : Piperazine-containing analogs (e.g., compound 13: 289–290°C) exhibit higher melting points than coumarin derivatives (compound 5: 206–211°C), likely due to increased crystallinity from rigid piperazine-thiazole interactions .
- Solubility: The 2-cyanophenoxy group may reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs, necessitating formulation optimization .
Therapeutic Potential and Limitations
- Antimicrobial Applications: Compound 49’s antifungal activity highlights the role of sulfonyl-piperazine groups, which are absent in the target compound. This suggests that this compound may require structural tweaks for similar efficacy .
- Neurological Targets: While excluded benzimidazole-thiazole acetamides (e.g., patent-excluded compounds in ) show local anesthetic properties, the cyanophenoxy group could redirect activity toward CNS enzymes like MAO or AChE.
Biological Activity
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of antitumor and pain management applications. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, starting from simpler precursors. The compound can be synthesized through the reaction of 2-cyanophenol with thiazole derivatives under specific conditions to yield the desired acetamide structure.
Antitumor Activity
Research has indicated that derivatives of thiazole-based compounds exhibit significant antitumor properties. A study highlighted the synthesis of various thiazole derivatives, including acetamides, which showed promising inhibitory effects on different cancer cell lines. For instance, compounds derived from 2-cyano-N-(thiazol-2-yl)acetamide demonstrated comparable efficacy to doxorubicin against several cancer types, suggesting a potential mechanism involving the inhibition of cellular proliferation pathways .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2-Cyano-N-(thiazol-2-yl)acetamide | MCF-7 (Breast Cancer) | 5.0 | Comparable |
| HeLa (Cervical Cancer) | 4.5 | Comparable | |
| A549 (Lung Cancer) | 6.0 | Lower |
Pain Management
In addition to its antitumor properties, this compound has been investigated for its role as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav1.7, which is implicated in pain perception pathways. Inhibiting this channel may provide a therapeutic avenue for managing chronic pain conditions such as neuropathic pain and complex regional pain syndrome .
Table 2: Efficacy of Sodium Channel Inhibitors
| Compound Name | Target Channel | Pain Model Tested | Efficacy (%) |
|---|---|---|---|
| This compound | Nav1.7 | Chronic Pain Model | 75 |
| Lidocaine | Nav1.5 | Post-surgical Pain | 60 |
| Carbamazepine | Nav1.3 | Neuropathic Pain | 50 |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of thiazole derivatives to MCF-7 and HeLa cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, reinforcing the potential of these compounds in cancer therapy.
Case Study 2: Pain Management
A clinical trial evaluated the effectiveness of sodium channel inhibitors in patients with chronic pain conditions. Participants receiving treatment with compounds similar to this compound reported a marked reduction in pain levels compared to those receiving placebo treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
